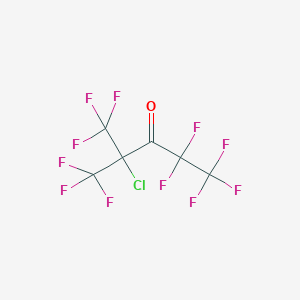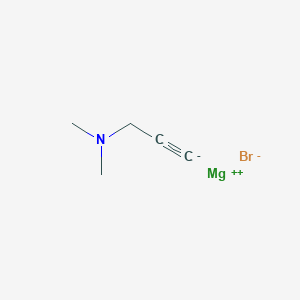
magnesium;N,N-dimethylprop-2-yn-1-amine;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;N,N-dimethylprop-2-yn-1-amine;bromide is a compound that combines magnesium, a vital element in many biological and chemical processes, with N,N-dimethylprop-2-yn-1-amine and bromide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of magnesium;N,N-dimethylprop-2-yn-1-amine;bromide typically involves the Grignard reaction, where an alkyl halide reacts with magnesium metal in an anhydrous ether medium . The reaction conditions require scrupulously clean and dry glassware to avoid any moisture, which can deactivate the Grignard reagent . The reaction proceeds as follows:
-
Formation of Grignard Reagent
- React N,N-dimethylprop-2-yn-1-amine with magnesium in anhydrous ether to form the Grignard reagent.
- ( \text{N,N-dimethylprop-2-yn-1-amine} + \text{Mg} \rightarrow \text{Grignard reagent} )
-
Reaction with Bromide
- The Grignard reagent then reacts with a bromide source to form this compound.
- ( \text{Grignard reagent} + \text{Br} \rightarrow \text{this compound} )
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure high yield and purity. The use of automated systems to handle the reagents and control the reaction environment is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;N,N-dimethylprop-2-yn-1-amine;bromide can undergo various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form oxides.
Reduction: Can be reduced under specific conditions to form different products.
Substitution: Participates in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Involves reducing agents like lithium aluminum hydride.
Substitution: Uses nucleophiles such as halides or amines.
Major Products Formed
Oxidation: Forms magnesium oxide and other oxidized products.
Reduction: Produces reduced forms of the original compound.
Substitution: Results in substituted derivatives of the original compound.
Applications De Recherche Scientifique
Magnesium;N,N-dimethylprop-2-yn-1-amine;bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form carbon-carbon bonds.
Biology: Investigated for its role in biological processes involving magnesium.
Industry: Utilized in the production of various chemical intermediates and products.
Mécanisme D'action
The mechanism by which magnesium;N,N-dimethylprop-2-yn-1-amine;bromide exerts its effects involves the interaction of magnesium with various molecular targets. Magnesium acts as a cofactor in numerous enzymatic reactions, influencing processes such as ATP production, DNA and RNA synthesis, and protein function . The compound’s specific interactions with molecular targets and pathways depend on its chemical structure and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium(I) Dimers: Compounds with Mg-Mg bonds stabilized by bulky amido ligands.
Prop-2-yn-1-amine: A related compound with similar structural features.
Uniqueness
Magnesium;N,N-dimethylprop-2-yn-1-amine;bromide is unique due to its combination of magnesium with N,N-dimethylprop-2-yn-1-amine and bromide, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
86111-72-0 |
|---|---|
Formule moléculaire |
C5H8BrMgN |
Poids moléculaire |
186.33 g/mol |
Nom IUPAC |
magnesium;N,N-dimethylprop-2-yn-1-amine;bromide |
InChI |
InChI=1S/C5H8N.BrH.Mg/c1-4-5-6(2)3;;/h5H2,2-3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
WCMGDQMDJAVJFX-UHFFFAOYSA-M |
SMILES canonique |
CN(C)CC#[C-].[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Oxo-8-[2-(pyridin-2-yl)hydrazinylidene]-7,8-dihydronaphthalene-2-sulfonic acid](/img/structure/B14408859.png)
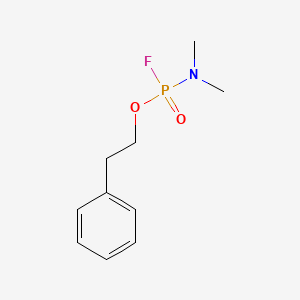
![6-Acetyl-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14408870.png)
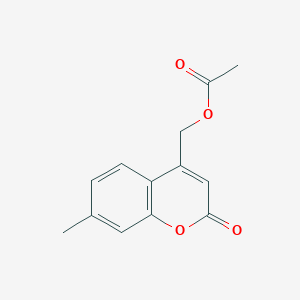
![2-Chloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide](/img/structure/B14408883.png)
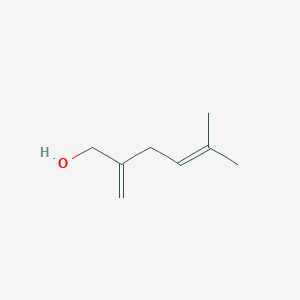
![1,1'-[Oxybis(methyleneselanyl)]bis(4-ethoxybenzene)](/img/structure/B14408890.png)
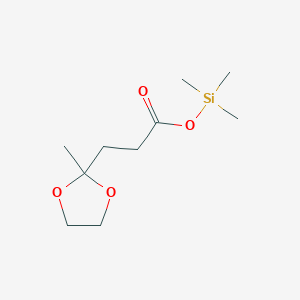

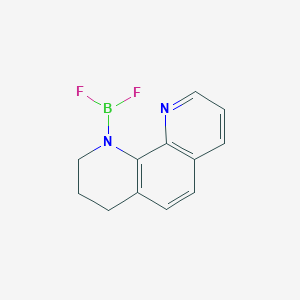
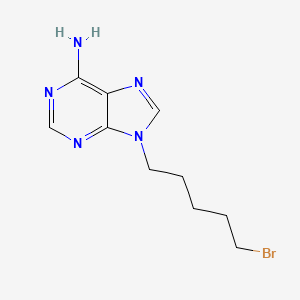

![1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one](/img/structure/B14408945.png)
